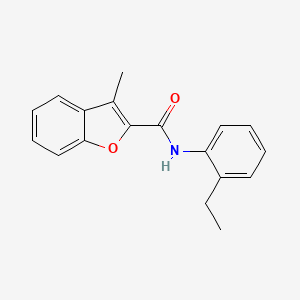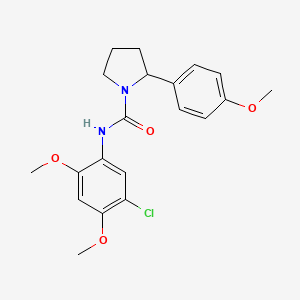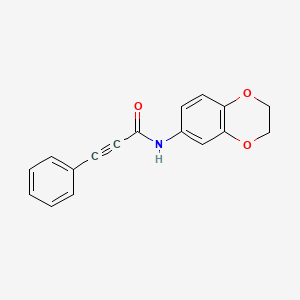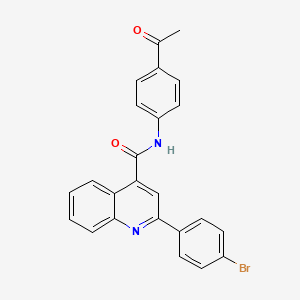
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a transmembrane protein that regulates the intracellular pH of cells. EIPA has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders.
作用機序
EIPA exerts its effects through its selective inhibition of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 is a transmembrane protein that regulates the intracellular pH of cells by exchanging Na+ ions for H+ ions across the plasma membrane. Inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 by EIPA leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, EIPA has been shown to inhibit cell proliferation, induce apoptosis, and reduce the invasiveness and metastasis of cancer cells. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy, improve cardiac function, and reduce oxidative stress. In neuronal cells, EIPA has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform, which allows for specific targeting of this protein. EIPA is also relatively stable and has a long half-life, which allows for prolonged inhibition of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1. However, EIPA also has some limitations, including its potential toxicity and off-target effects.
将来の方向性
There are several future directions for research on EIPA. One potential area of research is the development of more selective and potent N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 in various diseases and the potential for targeting this protein for therapeutic purposes. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects and could be explored further.
合成法
EIPA can be synthesized through a multistep process that involves the reaction of N-ethyl-3-aminopropionitrile with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with N-phenylacrylamide. The final product is then purified through column chromatography to obtain pure EIPA.
科学的研究の応用
EIPA has been extensively studied for its potential applications in various scientific research fields. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-ethyl-3-(4-isopropylphenyl)-N-phenylacrylamide1 isoform. In cardiovascular disease, EIPA has been studied for its potential to reduce cardiac hypertrophy and improve cardiac function. In neurodegenerative disorders, EIPA has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
(E)-N-ethyl-N-phenyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-4-21(19-8-6-5-7-9-19)20(22)15-12-17-10-13-18(14-11-17)16(2)3/h5-16H,4H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNXNICPFDQOPY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-phenyl-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)




![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)
